1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-3-4-11(5-10(9)2)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
OQDXABXIKBTDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4 Dimethylbenzyl 1h Pyrazol 4 Amine and Analogous Structures
Classical Cyclocondensation Approaches
Classical methods for pyrazole (B372694) synthesis are foundational in heterocyclic chemistry and typically involve the condensation of a hydrazine (B178648) derivative with a three-carbon building block. These approaches are valued for their reliability and the use of readily available starting materials.
Reactions of Hydrazines with 1,3-Dicarbonyl Compounds and Derivatives
The most common and classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org This reaction is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. beilstein-journals.orgjk-sci.com
A significant challenge in this synthesis is the potential for the formation of regioisomers when an unsymmetrically substituted 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as (3,4-dimethylbenzyl)hydrazine. nih.govthieme-connect.com The reaction can yield two different pyrazole products depending on which carbonyl group is initially attacked by a specific nitrogen atom of the hydrazine. jk-sci.comcdnsciencepub.com
To overcome limitations in starting material accessibility, multicomponent strategies have been developed. For instance, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which then react with a hydrazine in a one-pot process. nih.govbeilstein-journals.org Similarly, arylhydrazines can be prepared in situ from arylboronic acids and a protected diimide under copper catalysis, followed by cyclocondensation with the 1,3-dicarbonyl component. nih.govbeilstein-journals.org
| Reactant 1 | Reactant 2 | Key Features | Outcome |
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Knorr Synthesis; versatile and widely used. nih.govbeilstein-journals.org | Polysubstituted pyrazoles. nih.gov |
| Hydrazine Derivative | 2,4-Diketoesters | Allows for further functionalization. nih.govbeilstein-journals.org | Functionalized pyrazoles. |
| Hydrazine Derivative | In situ generated 1,3-Dicarbonyl | One-pot multicomponent reaction. nih.govbeilstein-journals.org | Efficient synthesis, avoids isolation of intermediates. |
Utilization of α,β-Unsaturated Carbonyl Systems with Hydrazine Moieties
The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or vinyl ketones, provides another classical route to pyrazoles. nih.govmdpi.com This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclocondensation and subsequent oxidation or elimination to yield the aromatic pyrazole ring. nih.govbeilstein-journals.org
Initially, this reaction forms a pyrazoline (a dihydro-pyrazole), which can be oxidized to the corresponding pyrazole. nih.govchim.it The oxidation can often occur in the presence of air or can be facilitated by an oxidizing agent. nih.govbeilstein-journals.org If the α,β-unsaturated system contains a good leaving group at the β-position, the pyrazole is formed directly through an addition-elimination mechanism. nih.govbeilstein-journals.orgmdpi.com
This approach can offer better control over regioselectivity compared to the Knorr synthesis, a factor often influenced by steric effects. nih.gov For example, the reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine (B124118) has been used to achieve the regioselective synthesis of pyrazole-derived α-amino acids. rsc.org
| Starting Material | Reagent | Intermediate | Product |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline nih.govbeilstein-journals.org | Pyrazole (after oxidation) nih.govbeilstein-journals.org |
| α,β-Unsaturated Ketone with β-leaving group | Hydrazine | Hydrazone | Pyrazole (via elimination) nih.govbeilstein-journals.org |
| β-Arylchalcones | Hydrazine Hydrate | Pyrazoline nih.gov | 3,5-Diaryl-1H-pyrazole nih.gov |
Applications of β-Ketonitriles and Malononitrile (B47326) Derivatives in Pyrazole Synthesis
The synthesis of 4-aminopyrazoles, the core structure of the target compound, frequently employs nitrile-containing precursors. The reaction of β-ketonitriles with hydrazines is one of the most versatile methods for preparing 5-aminopyrazoles, which are isomeric to the target 4-aminopyrazole but represent a key analogous structure. beilstein-journals.orgchim.it The reaction involves the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the nitrile carbon, leading to cyclization. beilstein-journals.orgchim.it
Malononitrile and its derivatives are also crucial starting materials. beilstein-journals.org For instance, a three-component reaction between an aldehyde, malononitrile, and a hydrazine can yield 5-aminopyrazoles. nih.govbeilstein-journals.org In this process, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an alkylidenemalononitrile, which then reacts with the hydrazine. mdpi.comresearchgate.net Hydrazine itself can act as a Brønsted base to catalyze the initial condensation before participating in the ring formation. nih.gov
Advanced and Modern Synthetic Protocols
Modern synthetic methods often rely on transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These protocols have expanded the toolkit for constructing complex pyrazole derivatives.
Transition-Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis has become a powerful tool for synthesizing nitrogen-containing heterocycles, including pyrazoles. nih.govresearchgate.net Catalysts based on rhodium, palladium, and copper have been employed to facilitate the formation of the pyrazole ring through various mechanistic pathways, such as C-H activation, cross-coupling, and oxidative cyclization. researchgate.netorganic-chemistry.org
For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles. organic-chemistry.org This cascade reaction involves an unexpected C-N bond cleavage and intramolecular dehydration cyclization. organic-chemistry.org Palladium catalysis is prominent in cross-coupling reactions, which can be used to functionalize a pre-formed pyrazole ring, for instance, in the synthesis of 4-aminopyrazoles via Buchwald amination chemistry. nih.govthieme-connect.com
Copper-Mediated Approaches for Pyrazole Ring Formation
Copper catalysis is particularly attractive due to the low cost and versatile reactivity of copper salts. thieme-connect.com Copper-catalyzed methods for pyrazole synthesis often involve oxidative C-H amination or cyclization reactions. acs.org For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives. rsc.orgorganic-chemistry.org This reaction is believed to proceed through the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org
Another innovative copper-catalyzed relay oxidation strategy allows for the synthesis of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. rsc.org This process involves a cascade of copper-promoted N-O bond cleavage and C-C/C-N/N-N bond formations. rsc.org Copper triflate has also been used to catalyze the synthesis of pyrazole pharmacophores from alkenyl hydrazones via a cross-dehydrogenative coupling under aerobic conditions. acs.org These modern approaches offer atom- and step-economical pathways to complex pyrazoles with good functional group tolerance. rsc.org
| Catalyst | Reactants | Reaction Type | Key Advantage |
| Copper(II) acetate | β,γ-Unsaturated hydrazones | Aerobic oxidative cyclization rsc.org | Solvent-dependent product selectivity. rsc.org |
| Copper catalyst | Oxime acetates, amines, aldehydes | Relay oxidation cascade rsc.org | Atom- and step-economical. rsc.org |
| Copper triflate | Alkenyl hydrazones | Cross-dehydrogenative coupling acs.org | Mild reaction conditions. acs.org |
| Copper(I) iodide | Phenylhydrazones, dialkyl ethylenedicarboxylates | One-pot condensation thieme-connect.com | Efficient C-N bond formation. thieme-connect.com |
Ruthenium-Catalyzed Dehydrogenative Coupling Reactions
Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) represents an elegant and atom-economical approach for synthesizing pyrazoles. organic-chemistry.orgorganic-chemistry.org This methodology typically involves the reaction of 1,3-diols or allylic alcohols with arylhydrazines. organic-chemistry.orgacs.org A common catalytic system employs low loadings of Ru₃(CO)₁₂ combined with an N-heterocyclic carbene (NHC)-diphosphine ligand. organic-chemistry.orgorganic-chemistry.org The reaction proceeds with high selectivity and across a wide range of substrates, offering good to excellent yields. organic-chemistry.orgacs.org
A significant advantage of this method is its environmental friendliness; the only byproducts generated are water and hydrogen gas, eliminating the need for sacrificial hydrogen acceptors. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest the reaction initiates with the dehydrogenation of the alcohol to form an α,β-unsaturated carbonyl intermediate, which then undergoes a rapid, base-promoted cyclization with the hydrazine. organic-chemistry.orgacs.org This green and efficient method is suitable for gram-scale synthesis, underscoring its practical utility in producing pyrazole and 2-pyrazoline (B94618) derivatives. organic-chemistry.orgorganic-chemistry.org
| Reactants | Catalyst System | Conditions | Product | Yield | Byproducts |
| 1,3-Diols and Arylhydrazines | Ru₃(CO)₁₂ / NHC-diphosphine ligand | Toluene, 100°C | Pyrazoles | Good to Excellent | H₂O, H₂ |
| Allylic Alcohols and Hydrazines | Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand | Toluene, 100°C | 2-Pyrazolines | Up to 95% | H₂O, H₂ |
Silver-Mediated Cycloaddition Strategies
Silver-mediated [3+2] cycloaddition offers a mild and versatile route to construct the pyrazole ring. organic-chemistry.org This strategy often utilizes a stable, odorless, and easy-to-handle solid isocyanide, N-isocyanoiminotriphenylphosphorane (NIITP), which serves as a "CNN" building block. organic-chemistry.orgorganic-chemistry.org This component reacts with terminal alkynes (the "C≡C" source) in the presence of a silver catalyst, such as silver(I) carbonate (Ag₂CO₃), to yield monosubstituted pyrazoles. organic-chemistry.orgresearchgate.net
The reaction conditions are notably mild and demonstrate excellent tolerance for a wide array of functional groups. organic-chemistry.orgorganic-chemistry.org Research has identified that additives like Mo(CO)₆ and a base such as MeOLi can significantly improve reaction yields. organic-chemistry.org Mechanistic studies indicate the process involves the formation of a silver acetylide intermediate, which then undergoes cycloaddition with the molybdenum-activated NIITP. organic-chemistry.org This method is particularly effective for synthesizing novel 2,5-disubstituted 2H-furo[2,3-c]pyrazoles through a 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles. nih.gov
| "CNN" Source | "C≡C" Source | Catalyst/Additives | Conditions | Product Type |
| N-isocyanoiminotriphenylphosphorane (NIITP) | Terminal Alkynes | Ag₂CO₃ / Mo(CO)₆ / MeOLi | THF, mild | Monosubstituted Pyrazoles |
| 4-alkynyl-3-hydroxy-1H-pyrazoles | (Internal) | Silver(I) catalyst | DMF, heat | 2H-furo[2,3-c]pyrazoles |
Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for pyrazoles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances.
Microwave-Assisted Reaction Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the formation of pyrazole derivatives. gsconlinepress.com Compared to conventional heating methods, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields. researchgate.netrsc.org This technique has been successfully applied to various pyrazole syntheses, including one-pot multicomponent reactions and cyclocondensations. rsc.orgdergipark.org.tr For instance, the synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions can be achieved in 15 minutes at 120°C. rsc.org The efficiency of microwave-assisted synthesis aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less solvent. gsconlinepress.combenthamdirect.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
| Cyclocondensation of Chalcones | Several hours | 7-10 minutes | Often significant |
| One-pot MCR for Pyrano[2,3-c]pyrazoles | Hours | 15-20 minutes | High (92-99%) |
| Cycloaddition of Tosylhydrazones | Not specified | Short reaction times | High yields |
Sonochemical (Ultrasound) Methods for Enhanced Reaction Efficiency
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green technique for synthesizing pyrazoles. nih.gov The method relies on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—which generates localized hot spots with transient high temperatures and pressures. nih.gov This energy input can significantly enhance reaction rates and efficiency. researchgate.net Ultrasound has been successfully used to promote the synthesis of pyrazole derivatives through cyclization and multicomponent reactions, often in aqueous media. orientjchem.orgresearchgate.net For example, the synthesis of pyrazole fatty esters from methyl 10,12-dioxostearate and hydrazines in water was completed in just 8 minutes at 60°C under sonication, achieving high yields. This approach is valued for its energy efficiency and ability to accelerate reactions under mild conditions. researchgate.net
| Reaction | Medium | Conditions | Time | Key Advantage |
| Cyclization of oxonitrile with hydrazine hydrate | Acetic Acid | Sonication | 1-2 hours | Rapid cyclization |
| 4-component synthesis of dihydropyrano[2,3-c] pyrazoles | Aqueous | Ultrasound, Room Temp. | Not specified | Use of green solvent, high yield |
| Synthesis of pyrazole fatty esters | Water | Sonication, 60°C | 8 minutes | Extremely short reaction time |
Solvent-Free or Aqueous Medium Syntheses
Eliminating volatile organic solvents is a cornerstone of green chemistry. The synthesis of pyrazoles has been successfully adapted to solvent-free conditions or the use of water as a benign reaction medium. researchgate.nettandfonline.com Solvent-free reactions are typically conducted by heating a mixture of neat reactants, sometimes with a catalyst, which reduces waste and simplifies product purification. rsc.orgtandfonline.com For instance, highly substituted pyrano[2,3-c]pyrazoles have been synthesized in 81–91% yields through a five-component, solvent-free reaction catalyzed by montmorillonite (B579905) K10. mdpi.com
Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com Many multicomponent reactions for pyrazole synthesis, such as the four-component reaction to form pyrano[2,3-c]pyrazole derivatives, proceed efficiently in an aqueous medium at room temperature, often with high yields (85-93%). mdpi.com These aqueous methods provide an environmentally and economically attractive alternative to traditional solvent-based syntheses. mdpi.com
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more starting materials react to form a single product that incorporates significant portions of all reactants. beilstein-journals.orgacs.org This strategy is prized for its high atom and step economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse molecules from simple precursors. beilstein-journals.orgrsc.org The pyrazole scaffold is particularly amenable to MCR synthesis.
A widely used MCR for preparing fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, involves the combination of an aromatic aldehyde, malononitrile, a hydrazine, and a β-ketoester (e.g., ethyl acetoacetate). mdpi.combeilstein-journals.org These reactions can be catalyzed by simple bases like piperidine (B6355638) or performed in green media like water, often completing in under 30 minutes at room temperature with excellent yields. mdpi.com The modular nature of MCRs allows for the creation of complex and highly substituted pyrazole derivatives in a single synthetic operation, making it a powerful tool in medicinal and pharmaceutical chemistry. mdpi.combeilstein-journals.org
| No. of Components | Reactants | Catalyst/Medium | Product | Key Features |
| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | High efficiency, mild catalyst |
| Four | Aldehydes, Malononitrile, Hydrazine Hydrate, β-ketoesters | Piperidine / Water | Pyrano[2,3-c]pyrazoles | Time-efficient (20 min), high yields (85-93%) |
| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | High complexity in one step |
Click Chemistry Applications in Pyrazole Derivatization
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for molecular assembly and derivatization. The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry and is frequently employed for the synthesis of five-membered heterocycles, including pyrazoles.
In the context of pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as an alkyne. Recent advancements have explored "photoclick chemistry," where reactive nitrile imines are generated in situ from 2,5-disubstituted tetrazoles through photochemical nitrogen extrusion. These intermediates can then react with various alkynes to form a diverse library of pyrazole derivatives under mild and atom-economical conditions.
Furthermore, 4H-pyrazoles themselves are being investigated as reactive dienes in catalyst-free Diels-Alder click reactions. By modifying the substituents on the 4H-pyrazole core, researchers can tune their stability and reactivity for applications in bioorthogonal chemistry, where reactions must proceed efficiently in complex biological environments. mdpi.com These click chemistry approaches provide powerful tools for the late-stage functionalization and derivatization of pyrazole scaffolds.
Regioselective Synthesis and Isomer Control
The synthesis of substituted pyrazoles from unsymmetrical precursors frequently yields a mixture of regioisomers, necessitating precise control over reaction conditions to favor the desired product. Key strategies in achieving regioselectivity involve the careful selection of reactants, catalysts, and reaction parameters such as temperature and solvent.
One of the most common methods for pyrazole synthesis is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. The regiochemical outcome is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group first. This can be influenced by steric hindrance and the electronic properties of the substituents on both reactants. For instance, cerium-catalyzed tandem oxidation and cyclization of vicinal diols with hydrazones have been shown to produce 1,3-di- and 1,3,5-trisubstituted pyrazoles with high regioselectivity. mdpi.com
Temperature can also be a critical factor in controlling isomer formation. In some systems, kinetic and thermodynamic control can lead to different major products. For example, in the cyclization of monosubstituted hydrazines with alkoxyacrylonitriles to form aminopyrazoles, basic conditions at low temperatures can favor the kinetic 3-substituted product, while neutral conditions at elevated temperatures allow for equilibration and formation of the thermodynamically preferred 5-substituted isomer. researchgate.net The choice of solvent can also impact the isomer ratio observed in certain reactions.
Below is a table summarizing various approaches to regioselective pyrazole synthesis.
| Method | Reactants | Catalyst/Conditions | Outcome | Reference |
| Tandem Oxidation/Cyclization | Vicinal Diols + Hydrazones | Cerium Catalyst | 1,3,5-Trisubstituted Pyrazoles | mdpi.com |
| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones + Bromovinyl Acetals | Base (in situ diazo generation) | 3,5-Disubstituted Pyrazoles | chim.it |
| Condensation | 1,3-Diketones + Arylhydrazines | N,N-Dimethylacetamide, Room Temp | Highly Regioselective 1-Aryl-3,4,5-substituted Pyrazoles | rsc.org |
| Cyclization | Monosubstituted Hydrazines + Alkoxyacrylonitriles | Base, 0 °C (Kinetic) vs. Neutral, 70 °C (Thermodynamic) | 3-Aminopyrazoles vs. 5-Aminopyrazoles | researchgate.net |
| Electrophilic Cyclization | α,β-Alkynic Hydrazones | Temperature Control | Divergent synthesis of pyrazoles vs. 1-tosyl-pyrazoles | nih.gov |
Chemoenzymatic and Biocatalytic Approaches
The application of chemoenzymatic and specific biocatalytic methods for the synthesis of the pyrazole core is not extensively documented in scientific literature. Research in this area has primarily focused on traditional organic synthesis and modern catalytic methods.
However, related fields have demonstrated the potential of biocatalysis for creating key precursors to N-heterocycles. For example, transaminase (ATA) enzymes have been used to mediate the key amination of α-diketones to produce α-amino ketones. These intermediates can then undergo chemical condensation with β-keto esters in a biocatalytic equivalent of the Knorr pyrrole (B145914) synthesis to form substituted pyrroles. While this has not been directly applied to pyrazole synthesis, it illustrates a plausible chemoenzymatic strategy where an enzyme could be used to selectively prepare a functionalized precursor for subsequent cyclization.
In the realm of green chemistry, some studies have utilized "biocatalysts," such as those derived from calcined chicken feather ash, to facilitate multicomponent reactions that produce fused pyrazole systems like pyrano[2,3-c]pyrazoles. researchgate.net These materials, however, typically function as heterogeneous catalysts rather than specific enzymes performing a defined biochemical transformation.
Synthetic Routes for 1-(3,4-Dimethylbenzyl)-1h-pyrazol-4-amine and its Precursors
The synthesis of the target compound, this compound, can be approached through a logical sequence involving the preparation of its key precursors followed by the construction of the substituted pyrazole ring.
The primary precursor required to introduce the N1-substituent is 3,4-dimethylbenzylhydrazine. This compound can be synthesized via several established methods for preparing substituted benzylhydrazines.
A common and direct method involves the nucleophilic substitution of a 3,4-dimethylbenzyl halide with hydrazine. acs.org
Starting Material: 3,4-Dimethylbenzyl chloride or 3,4-dimethylbenzyl bromide, which can be prepared from 1,2-dimethylbenzene (o-xylene) through chloromethylation or radical bromination, respectively.
Reaction: The benzyl (B1604629) halide is reacted with an excess of hydrazine hydrate. The excess hydrazine acts as both the nucleophile and a base to neutralize the hydrogen halide byproduct, minimizing the formation of the double-alkylated product.
A more modern approach involves the direct amination of benzylic C(sp³)–H bonds. This method offers a more atom-economical route starting directly from 1,2-dimethylbenzene. rsc.orgrsc.org
Starting Material: 1,2-Dimethylbenzene (o-xylene).
Reaction: A copper-catalyzed oxidative amination reaction is performed using a nitrogen source like a dialkyl azodicarboxylate. The resulting N-substituted hydrazide can then be hydrolyzed to yield the desired 3,4-dimethylbenzylhydrazine.
With the 3,4-dimethylbenzylhydrazine precursor in hand, or by using an alternative strategy where the benzyl group is introduced onto a pre-formed pyrazole ring, the final this compound can be synthesized.
Route A: Alkylation of a Pre-formed Pyrazole
A highly practical and common strategy for preparing N1-alkylated 4-aminopyrazoles involves a two-step sequence starting from commercially available 4-nitropyrazole. researchgate.net
N-Alkylation: 4-Nitropyrazole is alkylated with 3,4-dimethylbenzyl chloride (or bromide) under basic conditions. The reaction selectively occurs at the N1 position, yielding 1-(3,4-dimethylbenzyl)-4-nitro-1H-pyrazole.
Nitro Group Reduction: The intermediate nitro-pyrazole is then subjected to reduction. This can be achieved through various standard methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or using chemical reducing agents like tin(II) chloride in hydrochloric acid, to afford the final product, this compound. researchgate.netnih.gov
Route B: Cyclization with a Hydrazine Precursor
This approach builds the pyrazole ring directly using the prepared 3,4-dimethylbenzylhydrazine.
Thorpe-Ziegler Cyclization: This method involves the reaction of 3,4-dimethylbenzylhydrazine with an appropriate three-carbon building block, such as an enaminonitrile. The hydrazine first forms a dicyanohydrazone, which then undergoes an intramolecular cyclization to form the 4-aminopyrazole ring system. mdpi.comchim.it
Condensation with Vinyl Azides: A more direct synthesis involves the reaction of 3,4-dimethylbenzylhydrazine with a suitably substituted vinyl azide. This reaction proceeds under mild conditions to directly yield the polysubstituted 4-aminopyrazole. rsc.org
Chemical Reactivity and Functionalization of 1 3,4 Dimethylbenzyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In the case of 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine, the N1-benzyl group and the C4-amino group significantly influence the regioselectivity of these reactions. The C5 position is the most likely site for electrophilic attack due to the activating effect of the adjacent amino group and the N1-benzyl substituent.
Common electrophilic substitution reactions that pyrazoles undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at the C5 position. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 5-halo-substituted derivative.
Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at a position activated for nucleophilic attack. For example, if a halogen were present at the C5 position, it could potentially be displaced by strong nucleophiles.
Reactions Involving the Amine Functionality at Position 4
The primary amine group at the C4 position is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The nucleophilic nature of the 4-amino group allows it to readily react with acylating and alkylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a common strategy to introduce various acyl groups, which can modulate the electronic and steric properties of the molecule.
Alkylation of the amino group can be achieved using alkyl halides. The reaction can proceed to give mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl substituents.
Table 1: Examples of Acylation and Alkylation Reactions
| Reagent | Product Type |
| Acetyl chloride | N-(1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-yl)acetamide |
| Benzoyl chloride | N-(1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-yl)benzamide |
| Methyl iodide | 1-(3,4-Dimethylbenzyl)-N-methyl-1H-pyrazol-4-amine |
| Benzyl (B1604629) bromide | N-Benzyl-1-(3,4-dimethylbenzyl)-1H-pyrazol-4-amine |
The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). srce.hrpeerj.com This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. operachem.comnih.gov The resulting imines are versatile intermediates that can be further modified, for example, through reduction to secondary amines.
Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of hydrazones. nih.govsemanticscholar.orgmdpi.com Hydrazones are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. benthamopen.comdergipark.org.tr
Table 2: Formation of Imine and Hydrazone Derivatives
| Reagent | Product Type |
| Benzaldehyde | (E)-N-Benzylidene-1-(3,4-dimethylbenzyl)-1H-pyrazol-4-amine |
| Acetone | N-(Propan-2-ylidene)-1-(3,4-dimethylbenzyl)-1H-pyrazol-4-amine |
| Phenylhydrazine (B124118) | 1-(1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-yl)-2-phenylhydrazine |
Transformations of the Benzyl Moiety
The 3,4-dimethylbenzyl group is generally stable under many reaction conditions. However, the aromatic ring of the benzyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, although these reactions may require harsher conditions compared to the pyrazole ring. The benzylic position is also susceptible to oxidation under strong oxidizing conditions. Furthermore, catalytic hydrogenation could potentially lead to the cleavage of the N1-benzyl bond, though this would likely require specific and optimized conditions.
Post-Synthetic Functionalization Strategies
Post-synthetic functionalization refers to the modification of a molecule after its initial synthesis. ias.ac.in In the context of this compound, this could involve a variety of reactions targeting the different functional groups. For example, a derivative containing a halogen on the pyrazole ring could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This strategy allows for the rapid generation of a library of diverse compounds from a common intermediate.
Dimerization and Oligomerization Studies
Role as a Synthetic Intermediate for Novel Heterocyclic Architectures
This compound is a prime candidate for the synthesis of complex heterocyclic structures. The presence of a nucleophilic amino group ortho to an endocyclic ring nitrogen allows it to act as a 1,3-binucleophile, making it ideal for condensation reactions with 1,3-bielectrophiles to form fused six-membered rings. This reactivity is fundamental to creating diverse and medicinally relevant scaffolds.
The construction of fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from aminopyrazole precursors is a cornerstone of heterocyclic chemistry. arkat-usa.org These fused systems are of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities. researchgate.netd-nb.info
Pyrazolo[1,5-a]pyrimidines: The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core generally involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,3-dicarbonyl compound, an enaminone, or other suitable 1,3-bielectrophiles. researchgate.netekb.eg In the case of a 4-aminopyrazole like the title compound, a different strategy would be required as the amino group is not in the typical 3 or 5-position. However, related fused systems can be accessed. For instance, the reaction of aminopyrazoles with reagents like β-ketonitriles or enaminones in acidic conditions (e.g., acetic acid) or under catalysis often leads to cyclocondensation, yielding the fused pyrimidine (B1678525) ring. researchgate.net The regioselectivity of the cyclization is a key aspect of the synthesis, often influenced by the substitution pattern on the pyrazole ring and the reaction conditions. researchgate.net
Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines typically starts from 5-aminopyrazoles reacting with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or through multicomponent reactions. researchgate.netnih.gov For example, a common method is the Friedländer annulation, where an aminopyrazole condenses with a compound containing a reactive ketone and methylene (B1212753) group. nih.gov Three-component reactions, involving an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile), provide a highly efficient and atom-economical route to densely functionalized pyrazolo[3,4-b]pyridines. researchgate.netnih.gov The Gould-Jacobs reaction, using reagents like diethyl 2-(ethoxymethylene)malonate, is another established method for constructing the pyridine (B92270) ring onto a 3-aminopyrazole core. nih.gov
The table below summarizes common reactants used with aminopyrazoles to form these fused systems, which are applicable in principle to derivatives like this compound.
| Target Heterocycle | Typical Reactant for Aminopyrazole | Reaction Type |
| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketones (e.g., Acetylacetone) | Cyclocondensation |
| Pyrazolo[1,5-a]pyrimidine | Enaminones | Cyclocondensation |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones | Michael Addition/Cyclization |
| Pyrazolo[3,4-b]pyridine | Aldehydes + Active Methylene Compounds | Multicomponent Reaction |
| Pyrazolo[3,4-b]pyridine | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction |
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for extending molecular scaffolds and introducing structural diversity. For a molecule like this compound, both the amino group and the pyrazole ring itself can participate in or be modified for such reactions.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org While the title compound itself is an amine, it could be coupled with various aryl or heteroaryl halides to generate more complex N-aryl-pyrazol-4-amines. Conversely, if the pyrazole ring were functionalized with a halogen (e.g., at the C3 or C5 position), it could serve as the electrophilic partner in a Buchwald-Hartwig reaction, coupling with a wide range of primary or secondary amines. researchgate.netnih.govsemanticscholar.org The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and depends heavily on the specific substrates involved. organic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and a halide or triflate. nih.gov To utilize this reaction, the this compound scaffold would first need to be halogenated, typically creating a bromo- or iodo-pyrazole. This halogenated intermediate could then be coupled with a variety of aryl or heteroaryl boronic acids. This strategy is widely used for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active molecules. rsc.org Successful Suzuki coupling of nitrogen-rich heterocycles often requires careful selection of catalysts and conditions to avoid catalyst inhibition by the nitrogen atoms. nih.gov
The following table outlines the potential application of these coupling reactions for scaffold extension.
| Coupling Reaction | Role of Pyrazole Derivative | Required Functionalization | Potential Coupling Partner | Bond Formed |
| Buchwald-Hartwig | Nucleophile (Amine) | None (uses existing NH2) | Aryl/Heteroaryl Halide | C(aryl)-N(pyrazole amine) |
| Buchwald-Hartwig | Electrophile | Halogenation of pyrazole ring | Primary/Secondary Amine | C(pyrazole)-N |
| Suzuki-Miyaura | Electrophile | Halogenation of pyrazole ring | Aryl/Heteroaryl Boronic Acid | C(pyrazole)-C(aryl) |
Lack of Publicly Available Theoretical and Computational Studies on this compound
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available theoretical and computational chemistry studies for the specific compound This compound . As a result, the detailed analysis requested, including specific data on its quantum mechanical properties, cannot be provided at this time.
The inquiry sought in-depth information based on the following outline:
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Vibrational Spectroscopy Predictions (e.g., IR Frequencies)
Theoretical vibrational analysis, primarily using Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) spectra of molecules. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with a 6-311+G(2d,p) basis set, have been successfully used to calculate vibrational frequencies. tandfonline.com These calculations help in assigning the fundamental vibrational modes of the molecule, correlating them with experimental FT-IR spectra. researchgate.netnih.gov
For a molecule like 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine, the predicted IR spectrum would feature characteristic peaks corresponding to the vibrations of its constituent functional groups: the pyrazole ring, the dimethylbenzyl group, and the amine group. The C-H stretching vibrations of the aromatic rings (pyrazole and benzyl) are typically observed in the 3100–3000 cm⁻¹ region. nih.gov The N-H stretching of the primary amine group is expected to appear as distinct bands in the 3400–3200 cm⁻¹ range. Vibrations corresponding to the pyrazole ring, including C=N and N-N stretching, are found in the 1600-1400 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| N-H Stretching | 3400 - 3200 | Amine (NH₂) |
| Aromatic C-H Stretching | 3100 - 3000 | Pyrazole and Benzyl (B1604629) Rings |
| C=N/C=C Stretching | 1600 - 1450 | Pyrazole and Benzyl Rings |
| N-H Bending | 1650 - 1550 | Amine (NH₂) |
| C-N Stretching | 1350 - 1250 | Amine and Pyrazole Ring |
| C-H Bending (out-of-plane) | 900 - 675 | Aromatic Rings |
This table is illustrative and based on data from computational studies of various substituted pyrazole compounds. nih.govnih.govrdd.edu.iq
Molecular Modeling and Simulation
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational stability of molecules over time. eurasianjournals.comnih.gov For a flexible molecule like this compound, which has a rotatable bond between the benzyl and pyrazole moieties, MD simulations can sample various low-energy conformations. These simulations provide a comprehensive analysis of the molecule's conformational landscape in a given environment, such as in solution or when bound to a protein. researchgate.net
A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which is calculated for the backbone atoms of a protein or the heavy atoms of a ligand. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the system has reached equilibrium and the ligand maintains a stable conformation. mdpi.comsemanticscholar.org In studies of pyrazole derivatives bound to proteins, stable RMSD values for both the ligand and protein indicate a stable binding mode. nih.govmdpi.com
Ligand-Biomolecule Interaction Modeling (e.g., Protein Binding Site Analysis)
Molecular docking is a primary computational technique used to predict how a ligand, such as a pyrazole derivative, binds to the active site of a biomolecule, typically a protein. nih.govresearchgate.net This method helps in identifying potential biological targets and understanding the structural basis of inhibition. Pyrazole derivatives have been extensively studied as inhibitors of various protein kinases and other enzymes. nih.govnih.gov
Docking studies reveal the preferred orientation of the ligand within the protein's binding pocket and identify the key amino acid residues involved in the interaction. researchgate.net For pyrazole-based inhibitors targeting protein kinases, interactions with residues in the hinge region of the ATP-binding site are often crucial for potent inhibition. For instance, studies on pyrazole derivatives as RET kinase inhibitors showed that the amino group on the pyrazole ring can form critical hydrogen bonds with hinge region residues like Ala807. mdpi.comsemanticscholar.org Other key interacting residues identified in various studies on pyrazole-protein complexes include those capable of forming hydrogen bonds (e.g., Lys808, Asp145) and those contributing to hydrophobic interactions (e.g., Leu730, Val738). mdpi.comnih.gov
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| RET Kinase | Ala807, Tyr806, Lys808 | Hydrogen Bonding | mdpi.comsemanticscholar.org |
| CDK2 | Ile10, Lys89, Asp145 | Hydrogen Bonding | nih.gov |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |
| C-RAF | Phe475, Asp486 | Hydrophobic | nih.gov |
| HPPD | GLN 307, ASN 423, PHE 392 | Hydrogen Bonding, Hydrophobic | biointerfaceresearch.com |
The stability of a ligand-protein complex is governed by a combination of interactions. The pyrazole scaffold is adept at participating in these interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group (if present and unsubstituted) can be a hydrogen bond donor. nih.govmdpi.com The amine group at the 4-position of this compound is a potent hydrogen bond donor. The aromatic pyrazole and dimethylbenzyl rings contribute significantly to hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket. researchgate.net These non-covalent interactions are fundamental to the binding affinity and selectivity of the compound. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.netej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for activities such as anticancer, antimicrobial, and hypoglycemic effects. researchgate.netnih.govacs.org
These models are built using molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic). A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to generate an equation that links these descriptors to the observed activity. biointerfaceresearch.comacs.org A robust QSAR model, validated internally and externally, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov For example, a QSAR study on pyrazole-benzimidazolone hybrids identified a strong correlation between inhibitory activity and specific electronic descriptors calculated by DFT. biointerfaceresearch.com
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined by internal validation (e.g., leave-one-out). | > 0.5 |
| R²_pred (External Validation R²) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.6 |
| F-statistic | Indicates the statistical significance of the regression model. | High value |
These computational approaches provide a powerful, multi-faceted strategy for characterizing novel compounds like this compound, predicting their properties, and understanding their potential interactions with biological systems, thus accelerating the process of drug discovery and materials science.
Development of Predictive Models for Chemical Properties
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational chemistry. These models establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. For pyrazole derivatives, various QSAR models have been developed to predict their efficacy as inhibitors of certain enzymes or as anticancer agents. shd-pub.org.rsnih.govresearchgate.net
One common approach involves the use of two-dimensional (2D) and three-dimensional (3D) QSAR studies. shd-pub.org.rs In 2D-QSAR, descriptors are derived from the 2D representation of the molecule, while 3D-QSAR considers the 3D conformation and properties like electrostatic and steric fields. shd-pub.org.rs For instance, genetic algorithm-based multiple linear regression (GA-MLR) has been used to create robust 2D-QSAR models for pyrazole derivatives, highlighting the importance of molecular volume and the number of multiple bonds. shd-pub.org.rs These models are often validated internally and externally to ensure their predictive power. nih.gov
Advanced methodologies like five-dimensional (5D) QSAR have also been applied to pyrazole derivatives. nih.gov 5D-QSAR considers an ensemble of different induced-fit models, providing a more dynamic representation of the molecule's interaction with its environment. nih.gov These models have been instrumental in understanding the contributions of hydrogen bond acceptors, and hydrophobic and salt bridge fields to the activity of 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov
The reliability of these predictive models is assessed through various statistical parameters. The Organization for Economic Co-operation and Development (OECD) has established guidelines for the validation of QSAR models to ensure their quality and acceptance. researchgate.netnih.gov
Table 1: Methodologies for Developing Predictive Models for Pyrazole Derivatives
| Model Type | Description | Key Features |
| 2D-QSAR | Uses 2D structural information to predict activity. shd-pub.org.rs | Considers descriptors like molecular volume and number of multiple bonds. shd-pub.org.rs |
| 3D-QSAR | Utilizes 3D molecular fields (steric and electrostatic) to model activity. shd-pub.org.rs | Provides insights into the spatial requirements for molecular interactions. shd-pub.org.rs |
| 5D-QSAR | Incorporates different induced-fit models to account for molecular flexibility. nih.gov | Considers hydrogen bond acceptor, hydrophobic, and salt bridge fields. nih.gov |
Identification of Structural Descriptors Influencing Chemical Behavior
The predictive power of QSAR models stems from the identification of specific molecular descriptors that influence the chemical behavior of a compound. These descriptors can be broadly categorized into topological, electronic, and steric properties.
For pyrazole derivatives, studies have identified several key structural descriptors:
Electronic Properties: The distribution of charge within the molecule, as described by electrostatic fields and topological charge descriptors, significantly impacts its reactivity and binding affinity. shd-pub.org.rschemrevlett.com The pyrazole ring itself is an electron-rich heterocyclic system. nih.gov The two nitrogen atoms in the pyrazole ring have different electronic characteristics; one is "pyrrole-like" with its lone pair contributing to the aromatic system, while the other is "pyridine-like" with a non-delocalized lone pair, allowing it to act as both a hydrogen bond donor and acceptor. mdpi.com
Steric Factors: The spatial arrangement of atoms and functional groups, represented by steric contour maps in 3D-QSAR, plays a critical role in determining how a molecule fits into a binding site. shd-pub.org.rs
Topological Descriptors: These descriptors quantify aspects of molecular topology, such as the number of multiple bonds and the presence of specific atom-centered fragments. shd-pub.org.rs For example, the topological charge index of order 4 (GGI4) has been identified as a significant descriptor in some QSAR models for pyrazole derivatives. chemrevlett.com
Hydrophobicity and Hydrogen Bonding: The ability to form hydrophobic interactions and hydrogen bonds is fundamental to the behavior of pyrazole derivatives in biological systems. nih.gov The pyrazole nucleus can simultaneously donate and accept hydrogen bonds. nih.gov
The chemical behavior of "this compound" would be influenced by a combination of these descriptors. The 3,4-dimethylbenzyl group would contribute to the molecule's steric bulk and hydrophobicity. The pyrazol-4-amine moiety provides a site for hydrogen bonding and potential interactions with biological targets. The substitution pattern on the pyrazole ring is known to strongly influence the molecule's reactivity. nih.gov
Table 2: Key Structural Descriptors for Pyrazole Derivatives
| Descriptor Category | Specific Descriptor Examples | Influence on Chemical Behavior |
| Topological | Molecular Volume, Number of Multiple Bonds, Topological Charge Index shd-pub.org.rschemrevlett.com | Affects overall size, shape, and charge distribution. shd-pub.org.rschemrevlett.com |
| Electronic | Electrostatic Fields, Hydrogen Bond Acceptor/Donor Fields shd-pub.org.rsnih.gov | Governs intermolecular interactions and binding affinity. shd-pub.org.rsnih.gov |
| Steric | Steric Contour Maps shd-pub.org.rs | Determines the spatial fit with other molecules or binding sites. shd-pub.org.rs |
| Hydrophobic | Hydrophobic Fields nih.gov | Influences solubility and non-polar interactions. nih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
No recorded IR spectrum for 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine is available. Therefore, the characteristic vibrational frequencies corresponding to its functional groups (such as N-H stretches for the amine, C-H stretches for the aromatic and methyl groups, and C=N/C=C stretches for the pyrazole (B372694) ring) cannot be reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
The mass spectrum and detailed fragmentation analysis for this compound have not been published. This data is necessary to confirm its molecular weight and to understand how the molecule breaks apart, which provides further structural clues.
X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions
There is no evidence of a single-crystal X-ray diffraction study for this compound. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remains undetermined.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Specific LC-MS methods for the analysis and purity assessment of this compound, including retention time and mass-to-charge ratio, are not described in the available literature.
Due to the lack of specific research findings for this compound, it is not possible to generate the requested detailed and scientifically accurate article.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized molecule, such as this compound. The analysis provides the percentage composition of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds.
The data obtained from elemental analysis is typically compared against the theoretical values calculated from the compound's proposed chemical formula. A close correlation between the experimental and calculated values, generally within a ±0.4% margin, is considered a strong confirmation of the compound's elemental composition and purity.
For this compound, the chemical formula is C₁₂H₁₅N₃. Based on this formula, the molecular weight and the theoretical elemental composition can be calculated. The molecular weight of the compound is 201.27 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are derived from the atomic weights of these elements and the molecular weight of the compound.
The following interactive data table outlines the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 71.61 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 7.51 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.88 |
| Total | 201.27 | 100.00 |
Detailed research findings from experimental elemental analysis would involve the combustion of a small, precisely weighed sample of this compound. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the quantities of each element present. These experimental values would then be compared to the theoretical percentages presented in the table above to confirm the structure and purity of the compound.
Advanced Research Directions and Future Outlook in Pyrazole Amine Chemistry
Exploration of Novel Synthetic Pathways with Improved Sustainability and Efficiency
The synthesis of pyrazole (B372694) derivatives is evolving beyond traditional methods to embrace green and sustainable chemistry principles. researchgate.net Future research is focused on developing pathways that are not only efficient in terms of yield and time but also minimize environmental impact. Key areas of exploration include the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. jetir.orgtandfonline.com
Recent advancements have demonstrated the efficacy of various green catalysts in pyrazole synthesis, moving away from stoichiometric and often toxic reagents. mdpi.com Methodologies employing water as a solvent, solvent-free reactions, and alternative energy sources like microwave irradiation and ultrasound are becoming more prevalent. thieme-connect.comnih.govmdpi.com For N-benzyl substituted pyrazoles, sustainable strategies could involve catalytic C-N coupling reactions using earth-abundant metals or biocatalytic approaches.
Table 1: Examples of Sustainable Synthetic Methods for Pyrazole Derivatives
| Catalyst / Method | Solvent / Condition | Key Advantages | Yield Range |
|---|---|---|---|
| Ammonium Chloride | Ethanol | Green, renewable solvent; inexpensive catalyst | Good |
| Nano-ZnO | Controlled Conditions | Environmentally friendly, efficient catalyst | High |
| Amberlyst-70 | Water | Nontoxic, thermally stable, recyclable catalyst | Good |
| Tetrabutylammonium Bromide (TBAB) | Solvent-free | Environment-friendly, shorter reaction times | 75-86% |
| Microwave Irradiation | Ethanol | Rapid heating, reduced reaction times | 68-90% |
These approaches significantly reduce waste and energy consumption, aligning with the principles of sustainable development in chemical manufacturing.
Deepening Mechanistic Understanding of Pyrazole Formation and Transformation Reactions
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For pyrazole synthesis, the classical Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds remains a foundational method. jetir.orgmdpi.com However, research is delving into more intricate pathways.
One novel area of investigation is the metal-mediated oxidative formation of the N-N bond, such as the oxidation-induced coupling on diazatitanacycles. nih.gov Mechanistic studies on these pathways, including kinetic analysis and computational modeling, reveal rate-determining steps and the critical role of catalyst-reagent interactions. nih.gov For N-benzyl pyrazoles, understanding the mechanism of N-alkylation is key to controlling regioselectivity, a common challenge in pyrazole chemistry. Furthermore, studies on the electrochemical oxidation of benzylamines to form imines provide insights into potential alternative pathways for synthesizing precursors to compounds like 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine. researchgate.net
Development of Advanced Computational Models for Predicting Reactivity and Molecular Recognition
Computational chemistry is an indispensable tool for accelerating research in pyrazole chemistry. Advanced computational models are being developed to predict the reactivity, selectivity, and potential biological activity of novel pyrazole derivatives before their synthesis. Techniques such as Density Functional Theory (DFT) provide detailed insights into the electronic structure and properties of molecules, helping to rationalize substituent effects on tautomeric equilibria and reactivity. mdpi.com
Molecular modeling techniques, including molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are pivotal in drug discovery. These models predict the binding modes and affinity of pyrazole derivatives to biological targets, guiding the design of compounds with enhanced potency and selectivity. For a molecule like this compound, computational models could predict its interactions with specific protein kinases or receptors, identifying its potential as a therapeutic agent. The primary challenge remains the accuracy of force fields and the computational cost, which are areas of active development.
Design Principles for Pyrazole-Based Scaffolds in Material Science and Catalysis
The unique electronic properties of the pyrazole ring make it an attractive scaffold for applications beyond medicine. In material science, pyrazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.com The design principles for these applications focus on creating extended π-conjugated systems that incorporate the pyrazole moiety to tune the photophysical properties, such as absorption and emission wavelengths. The N-benzyl group, as seen in the target compound, can be functionalized to modulate these properties or to facilitate linkage into larger polymeric structures.
In catalysis, pyrazoles are widely used as ligands for transition metals. The nitrogen atoms of the pyrazole ring coordinate effectively with metal centers, creating stable and catalytically active complexes. Research is focused on designing pyrazole-based ligands that can control the stereoselectivity and efficiency of catalytic transformations. Furthermore, immobilizing pyrazole-based catalysts on solid supports, such as magnetic nanoparticles, is a key strategy for developing recyclable and sustainable catalytic systems. bohrium.com
Integration of Artificial Intelligence and Machine Learning in Pyrazole Chemistry Research
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize chemical research by transforming how new molecules are designed and synthesized. rsc.org In pyrazole chemistry, ML models are being trained on large datasets of chemical reactions to predict outcomes, such as reaction yields and optimal conditions, with increasing accuracy. mit.edu This predictive power can significantly reduce the number of experiments needed, saving time and resources.
ML is also being applied to retrosynthesis, where algorithms propose viable synthetic routes to complex target molecules. For a specific compound like this compound, an ML model could suggest multiple synthetic pathways, ranking them based on predicted success rates and synthetic accessibility. Another frontier is the use of ML for de novo drug design, where algorithms generate novel molecular structures with desired properties. Challenges in this area include the need for large, high-quality datasets for training and ensuring the chemical interpretability of the models' predictions. researchgate.netnih.gov
Challenges and Opportunities in the Academic Study of Substituted Pyrazol-4-amines
The academic study of substituted pyrazol-4-amines is filled with both significant challenges and exciting opportunities.
Challenges:
Functionalization: Direct and selective functionalization of the pyrazole core, particularly C-H functionalization, can be difficult due to the electronic nature of the ring. Developing new methodologies for late-stage functionalization is a key area of research. mdpi.com
Data Scarcity for ML: The performance of machine learning models is highly dependent on the availability of large, curated datasets of chemical reactions and properties. The lack of such data for specific classes of compounds, like substituted pyrazol-4-amines, can limit the accuracy of predictive models. mit.edu
Scalability: Many novel synthetic methods developed in academia are performed on a small scale. Ensuring these methods are scalable, sustainable, and economically viable for industrial application remains a significant hurdle. researchgate.net
Opportunities:
Drug Discovery: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net There is immense opportunity to discover novel therapeutic agents by exploring the vast chemical space of substituted pyrazol-4-amines for targets in oncology, inflammation, and infectious diseases. dntb.gov.ua
Novel Materials: The tunable electronic and photophysical properties of pyrazoles present opportunities for the development of new functional materials for electronics and photonics. mdpi.com
Sustainable Chemistry: The drive towards green chemistry provides an opportunity to develop innovative and environmentally benign synthetic methods for pyrazole derivatives, contributing to a more sustainable chemical industry. researchgate.netnih.gov
Interdisciplinary Research: The complexity of modern chemical research offers opportunities for collaboration between synthetic chemists, computational scientists, biologists, and material scientists to accelerate discovery and innovation in pyrazole chemistry.
Q & A
Q. What synthetic routes are recommended for 1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . Optimization includes adjusting solvent polarity (e.g., DMSO for polar intermediates), catalyst selection (e.g., copper(I) bromide for coupling reactions), and stoichiometric control of reagents like cesium carbonate to enhance yields . Reaction monitoring via TLC or HPLC ensures intermediate purity. For scale-up, inert atmospheres and controlled heating rates improve reproducibility .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches near 3300 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) . Single-crystal X-ray diffraction resolves absolute configuration, with data refinement (R factor <0.05) ensuring accuracy .
Q. What are the key considerations for ensuring reproducibility in synthesizing pyrazole-4-amine derivatives?
- Methodological Answer : Strict control of reaction parameters (temperature, pH, solvent purity) and reagent stoichiometry is essential. Use anhydrous solvents and inert gases to prevent side reactions. Purification via column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization removes impurities. Documenting batch-specific variability (e.g., catalyst lot differences) aids troubleshooting .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo efficacy for pyrazole derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and blood-brain barrier permeability. Computational modeling (e.g., molecular docking with σ1 receptor structures) identifies steric clashes or solubility issues that reduce in vivo activity .
Q. What strategies are effective for designing experiments to study substituent effects on biological activity?
- Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary substituents (e.g., halogenation, alkyl chain length). Use quantitative structure-activity relationship (QSAR) models to correlate electronic/steric parameters (Hammett σ, logP) with bioactivity. High-throughput screening in cancer cell panels (e.g., NCI-60) identifies selectivity trends .
Q. How can computational methods predict reactivity and optimize reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) model transition states and activation energies for key steps like cyclization. Reaction path search algorithms (e.g., GRRM) explore alternative mechanisms. Machine learning analyzes historical reaction data to recommend optimal conditions (solvent, catalyst) for yield improvement .
Q. What analytical approaches address contradictory cytotoxicity data across cell lines?
- Methodological Answer : Validate cytotoxicity using multiple assays (MTT, apoptosis markers, clonogenic survival). Assess cell line-specific factors (e.g., expression of target receptors like σ1R) via qPCR or Western blot. Co-culture models or 3D tumor spheroids better replicate in vivo conditions .
Q. How can environmental stability and adsorption properties of this compound be studied?
- Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and UV exposure. Use microspectroscopic techniques (AFM-IR, ToF-SIMS) to analyze surface adsorption on indoor materials (e.g., polymers, metals). Computational simulations (MD trajectories) predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
